molecular formula C7H13FO B2399446 2-Cyclopentyl-2-fluoroethan-1-ol CAS No. 1554334-52-9

2-Cyclopentyl-2-fluoroethan-1-ol

Cat. No.: B2399446
CAS No.: 1554334-52-9
M. Wt: 132.178
InChI Key: FMVBBOWOYABPMF-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-fluoroethan-1-ol is an organic compound with the molecular formula C7H13FO It is a fluorinated alcohol, characterized by the presence of a cyclopentyl group and a fluorine atom attached to the ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-fluoroethan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of cyclopentylmagnesium bromide with ethyl fluoroacetate, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-fluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Cyclopentylfluoroacetone or cyclopentylfluoroacetic acid.

    Reduction: Cyclopentylfluoroethane.

    Substitution: Products depend on the nucleophile used, such as cyclopentylazidoethanol or cyclopentylcyanoethanol.

Scientific Research Applications

2-Cyclopentyl-2-fluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-fluoroethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentyl-2-chloroethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    2-Cyclopentyl-2-bromoethan-1-ol: Contains a bromine atom instead of fluorine.

    2-Cyclopentyl-2-iodoethan-1-ol: Contains an iodine atom instead of fluorine.

Uniqueness

2-Cyclopentyl-2-fluoroethan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in drug design and materials science.

Properties

IUPAC Name

2-cyclopentyl-2-fluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVBBOWOYABPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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